molecular formula C25H25N3O7S B11535470 Ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11535470
M. Wt: 511.5 g/mol
InChI Key: GKFYXMWHRZJLHT-UHFFFAOYSA-N
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Description

ETHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-(4-SULFAMOYLPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that features a quinoline core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-(4-SULFAMOYLPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate, aromatic amines, and benzodioxole derivatives. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as piperidine or pyridine.

    Cyclization reactions: Often performed under reflux conditions with solvents like ethanol or methanol.

    Purification: Techniques such as recrystallization or chromatography are used to isolate the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial reactors, and employing continuous flow processes for efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-(4-SULFAMOYLPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds or sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with biological macromolecules and potential bioactivity.

Medicine

In medicinal chemistry, ETHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-(4-SULFAMOYLPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE could be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ETHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-(4-SULFAMOYLPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with a similar quinoline core structure.

    Benzodioxole derivatives: Compounds containing the benzodioxole moiety.

    Sulfamoylphenyl derivatives: Compounds with a sulfamoylphenyl group.

Uniqueness

ETHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-(4-SULFAMOYLPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H25N3O7S

Molecular Weight

511.5 g/mol

IUPAC Name

ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-(4-sulfamoylphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H25N3O7S/c1-2-33-25(30)23-21(14-6-11-19-20(12-14)35-13-34-19)22-17(4-3-5-18(22)29)28(24(23)26)15-7-9-16(10-8-15)36(27,31)32/h6-12,21H,2-5,13,26H2,1H3,(H2,27,31,32)

InChI Key

GKFYXMWHRZJLHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CCC2)C5=CC=C(C=C5)S(=O)(=O)N)N

Origin of Product

United States

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